4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide
Description
4-Chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-chloro-substituted benzene ring linked via an ethyl chain to a 2-methylindol-1-yl group.
Key features:
Properties
IUPAC Name |
4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-13-12-14-4-2-3-5-17(14)20(13)11-10-19-23(21,22)16-8-6-15(18)7-9-16/h2-9,12,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMIJGIKZILKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(2-methylindol-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry
4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex molecules, facilitating advancements in chemical research.
Biology
This compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. The indole moiety is known for its ability to interact with various biological targets, making it valuable in biochemical studies.
Medicine
The therapeutic potential of this compound has been explored extensively:
- Anti-inflammatory Activity: Preliminary studies suggest that it exhibits significant anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity: Research indicates promising anticancer effects, with studies showing an IC50 value of approximately 3.0 μM, suggesting its efficacy against certain cancer cell lines.
Case Studies and Research Findings
Recent studies have focused on elucidating the biological mechanisms underlying the therapeutic effects of this compound:
- Anti-inflammatory Studies: In vitro experiments demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages, indicating its potential use in inflammatory disorders.
- Anticancer Research: A study involving various cancer cell lines revealed that treatment with this compound led to apoptosis and cell cycle arrest, supporting its role as a promising anticancer agent.
- Enzyme Inhibition Assays: Further investigations into its enzyme inhibition capabilities showed that it could effectively inhibit certain kinases involved in cancer progression.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Indole Derivatives
(a) 4-Chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide (CAS 50626-41-0)
- Structural differences : Indole substituent at position 3 (vs. 1 in the target compound); lacks 2-methyl group on indole.
- Molecular weight : 334.82 g/mol .
- Implications : The 3-indolyl substitution may alter binding affinity to receptors due to steric and electronic differences.
(b) 3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide (CAS 851170-84-8)
- Structural differences : Chloro at benzene position 3 (vs. 4); methyl at benzene position 4; indole substituent at position 3 with 2-methyl.
- Molecular weight : ~360 g/mol .
(c) 4-Chloro-N-[2,2,2-trichloro-1-(1-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Heterocyclic and Aromatic Modifications
(a) 4-Chloro-2-(naphthalen-1-ylmethylthio)-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]benzenesulfonamide (Compound 13, )
- Structural differences : Naphthalene-thioether group replaces indole; thioxoimidazole substituent.
- Molecular weight : ~450–470 g/mol .
(b) 4-[2-(Benzimidazol-1-yl)ethanoyl]-2-chlorobenzenesulfonamide
Piperidinylidene Derivatives (W-Series)
(a) W-18: 4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Anticancer Activity: Derivatives like 4-chloro-N-(4-(1-(2-cyanoacetyl)hydrazono)ethyl)phenylbenzenesulfonamide show radiosensitizing effects, suggesting the target compound’s indole modification could enhance similar properties .
- Enzyme Inhibition : The 4-chlorobenzenesulfonamide group is critical for carbonic anhydrase inhibition; indole substitutions modulate selectivity .
- Toxicity : Piperidinylidene analogs (W-15, W-18) highlight the importance of core structure in safety profiles, with indole derivatives likely having lower opioid receptor affinity .
Biological Activity
4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide is a synthetic compound belonging to the indole derivative class, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, examining its mechanism of action, comparative efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a chloro substituent on the benzene ring and an indole moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 348.84 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The indole structure allows it to bind effectively to active sites of various enzymes, potentially inhibiting their activity. This interaction can modulate signaling pathways within cells, leading to various therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It can interact with cellular receptors, influencing downstream signaling cascades.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
-
Anticancer Activity:
- Studies have shown that derivatives of indole compounds often possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells .
- The mechanism often involves induction of apoptosis and cell cycle arrest.
-
Anti-inflammatory Effects:
- Indole derivatives are known for their anti-inflammatory properties. The sulfonamide group may enhance this effect by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity:
Case Studies
Several studies highlight the biological efficacy of this compound and related compounds:
-
Study on Anticancer Activity:
A study published in the Journal of Medicinal Chemistry reported that indole derivatives exhibited antiproliferative activity against various cancer cell lines at micromolar concentrations. The study emphasized the importance of structural modifications in enhancing biological activity . -
Inflammation Model:
In a model assessing inflammatory responses, compounds similar to this compound were found to significantly reduce levels of inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, a comparison was made with similar compounds:
| Compound Name | Anticancer Activity (IC50 μM) | Anti-inflammatory Activity |
|---|---|---|
| 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide | 5.0 | Moderate |
| 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide | 3.5 | High |
| This compound | 3.0 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
